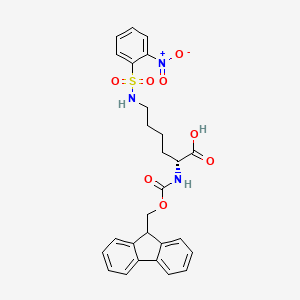
Fmoc-D-Lys(Ns)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Lys(Ns)-OH: is a derivative of lysine, an essential amino acid, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by the 2-nitrobenzenesulfonyl (Ns) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the protecting groups under mild conditions .
Mechanism of Action
Target of Action
Fmoc-D-Lys(Ns)-OH is primarily used in the synthesis of peptides . It is a useful tool for the synthesis of side-chain modified, cyclic and branched peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) . The primary target of this compound is the ε-lysine amino group, which it selectively modifies .
Mode of Action
The mode of action of this compound involves a nucleophilic substitution reaction. The –NH2 group of the resin is added to the acyl carbon of the activated this compound, followed by the elimination of 1-hydroxybenzotriazole after a proton transfer .
Biochemical Pathways
this compound affects the biochemical pathways involved in peptide synthesis. It enables the selective modification of the ε-lysine amino group, which is crucial for the synthesis of side-chain modified, cyclic and branched peptides . The resulting peptides can have various biological activities and can be used in different fields such as cell signaling, development of epitope-specific antibodies, cell-biology, biomarkers for diseases etc .
Result of Action
The result of the action of this compound is the production of side-chain modified, cyclic and branched peptides . These peptides can be used in various applications, including the preparation of peptides bearing a hexacarbonyldiiron cluster, neoglycopeptides, and lipopeptides as putative antifungal and cancer vaccines .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy and stability of this compound in peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Lys(Ns)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptide acids containing a C-terminal lysine amino-acid residue . The Fmoc group acts as a protecting group for the amino acid during the synthesis process .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the formation of peptide bonds during SPPS . The Fmoc group protects the amino group of the amino acid during the coupling reaction, preventing unwanted side reactions. After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are primarily observed during the peptide synthesis process. The compound’s stability and degradation over time can impact the efficiency and success of the synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(Ns)-OH typically involves the protection of the amino groups of lysine. The Fmoc group is introduced to the α-amino group of lysine using Fmoc-Cl in the presence of a base like sodium carbonate. The Ns group is introduced to the ε-amino group using 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Lys(Ns)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group is typically achieved using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Major Products Formed:
Deprotected Lysine Derivatives: After removal of protecting groups, the free lysine derivative is obtained.
Peptide Chains: When used in SPPS, the major products are peptides with specific sequences.
Scientific Research Applications
Chemistry: Fmoc-D-Lys(Ns)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of amino groups, facilitating the construction of complex peptide sequences .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs and vaccines. They are also used in diagnostic assays and as therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(Ns)-OH but uses the tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc-Lys(ivDde)-OH: Uses the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (ivDde) group for side chain protection.
Uniqueness: this compound is unique due to the use of the Ns group, which provides a different set of deprotection conditions compared to Boc and ivDde groups. This allows for greater flexibility in peptide synthesis, especially when multiple protecting groups are required .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUNKPLPKHEPV-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2632885.png)
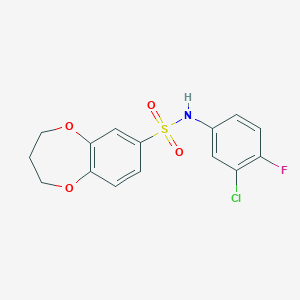
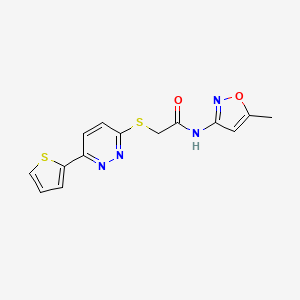
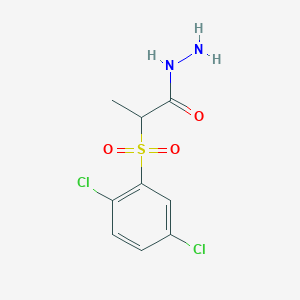
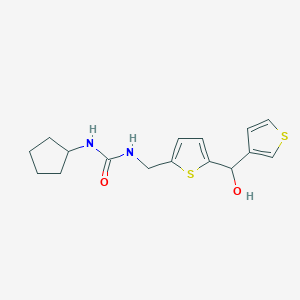
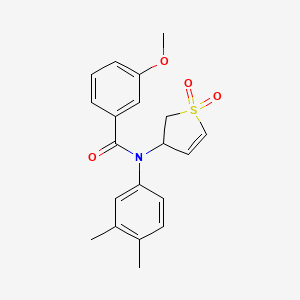

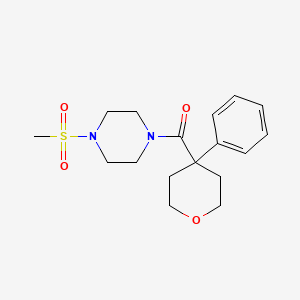
![5-chloro-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2632899.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2632901.png)
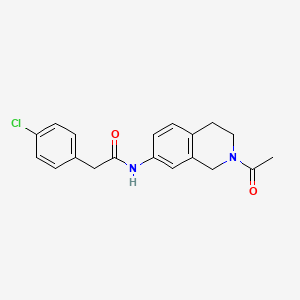
![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)
![N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2632906.png)

